Bimiralisib

Übersicht

Beschreibung

Bimiralisib is a balanced dual inhibitor of phosphatidylinositol 3-kinase and mammalian target of rapamycin. It has demonstrated anti-cancer activity in various preclinical models. This compound is particularly noted for its potential in treating cancers with specific genetic mutations, such as the loss-of-function mutations in the NOTCH1 gene .

Vorbereitungsmethoden

Die Herstellung von Bimiralisib umfasst mehrere Synthesewege und Reaktionsbedingungen. Eine der Hauptmethoden beinhaltet die Verwendung spezifischer Inhibitoren, die auf die Phosphatidylinositol-3-Kinase- und mTOR-Signalwege abzielen. Die Verbindung wird als orale Kapsel zur Verabreichung formuliert . Industrielle Produktionsverfahren konzentrieren sich auf die Optimierung des Syntheseprozesses, um eine hohe Ausbeute und Reinheit zu gewährleisten, wobei häufig fortschrittliche Techniken in der organischen Synthese und pharmazeutischen Herstellung zum Einsatz kommen .

Analyse Chemischer Reaktionen

Bimiralisib unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln.

Reduktion: Das Gegenteil von Oxidation, diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Katalysatoren, Lösungsmittel und spezifische Temperatur- und Druckbedingungen. .

Wissenschaftliche Forschungsanwendungen

Bimiralisib hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es verwendet, um die Hemmung spezifischer Signalwege zu untersuchen, die an Zellwachstum und -proliferation beteiligt sind. In der Biologie hilft es beim Verständnis der molekularen Mechanismen der Krebsentwicklung. In der Medizin wird this compound für sein Potenzial zur Behandlung verschiedener Krebsarten untersucht, darunter Plattenepithelkarzinome des Kopf- und Halsbereichs . In der Industrie wird es bei der Entwicklung neuer therapeutischer Wirkstoffe und bei der Optimierung von Arzneimittelsyntheseprozessen eingesetzt .

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Hemmung der Phosphatidylinositol-3-Kinase- und mTOR-Signalwege. Diese Signalwege sind entscheidend für Zellwachstum, -proliferation und -überleben. Durch die Hemmung dieser Signalwege kann this compound Apoptose (programmierter Zelltod) in Krebszellen induzieren und so das Tumorwachstum reduzieren . Zu den molekularen Zielstrukturen von this compound gehören die verschiedenen Isoformen der Phosphatidylinositol-3-Kinase und des mTOR .

Wirkmechanismus

Bimiralisib exerts its effects by inhibiting the phosphatidylinositol 3-kinase and mammalian target of rapamycin pathways. These pathways are crucial for cell growth, proliferation, and survival. By inhibiting these pathways, this compound can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth . The molecular targets of this compound include the various isoforms of phosphatidylinositol 3-kinase and mammalian target of rapamycin .

Vergleich Mit ähnlichen Verbindungen

Bimiralisib ist einzigartig in seiner ausgeglichenen dualen Hemmung sowohl der Phosphatidylinositol-3-Kinase als auch des mTOR. Zu ähnlichen Verbindungen gehören andere Inhibitoren dieser Signalwege, wie z. B.:

Idelalisib: Hemmt in erster Linie die Phosphatidylinositol-3-Kinase-Delta.

Everolimus: Hemmt den mTOR.

Temsirolimus: Ein weiterer Inhibitor des mTOR. Im Vergleich zu diesen Verbindungen bietet this compound eine größere Bandbreite an Inhibition, was möglicherweise zu effektiveren Behandlungsergebnissen führt

Biologische Aktivität

Bimiralisib, also known as PQR309, is a novel dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly those driven by aberrations in these signaling pathways. The following sections delve into the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical studies, and case findings.

This compound functions as a selective dual inhibitor targeting both PI3K and mTOR pathways, which are critical in regulating cell growth, survival, and proliferation. The PI3K/Akt/mTOR signaling cascade is often dysregulated in various cancers, leading to enhanced tumorigenesis and resistance to therapy. By inhibiting these pathways, this compound aims to suppress cancer cell proliferation and induce apoptosis.

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed through various studies. A notable study evaluated the systemic and cutaneous pharmacokinetics of topical this compound gel in healthy volunteers and patients with mycosis fungoides (MF), a type of cutaneous T-cell lymphoma. Key findings include:

- Topical Administration : The gel formulation demonstrated significant cutaneous drug levels with a mean exposure of 2.54 µg/g in the epidermis after application .

- Systemic Exposure : Patients exhibited a normalized plasma concentration increase of 144% compared to healthy volunteers, with mean cutaneous concentrations reaching 5.3 µg/g .

- Safety Profile : The treatment was generally well tolerated, with minimal local reactions and manageable systemic adverse events .

Phase I Trials

-

Topical this compound in Mycosis Fungoides :

- A randomized, placebo-controlled trial involved 19 early-stage MF patients treated with 2% this compound gel. Despite achieving meaningful drug levels in the skin, no significant clinical efficacy was observed over 42 days .

- The Composite Assessment of Index Lesion Severity (CAILS) score showed no improvement in lesion severity compared to placebo.

-

Oral this compound in Advanced Solid Tumors :

- A Phase I study assessed the safety and pharmacokinetics of oral this compound in patients with advanced solid tumors. It demonstrated a manageable adverse event profile and identified an optimal dosing schedule for further trials .

- The study reported dose-dependent pharmacokinetics with a half-life ranging from <6 to 146 hours depending on the dosing schedule .

Efficacy Against Endometrial Cancer

In preclinical models focusing on endometrial cancer cells, this compound exhibited significant anticancer effects by inducing G1 cell cycle arrest and decreasing cell viability. Notably:

- It inhibited the expression of oncogenes such as c-Myc and mtp53, which are often upregulated in cancer cells .

- The compound's ability to disrupt the positive feedback loop involving the PI3K/Akt/mTOR pathway was highlighted as a crucial mechanism for its antitumor activity .

Summary of Findings

| Study Type | Target Condition | Key Findings |

|---|---|---|

| Topical Trial | Mycosis Fungoides | Significant cutaneous levels but no clinical efficacy observed after 42 days |

| Oral Trial | Advanced Solid Tumors | Manageable AE profile; identified optimal dosing schedule |

| Preclinical | Endometrial Cancer | Induced G1 arrest; inhibited c-Myc and mtp53 expression |

Eigenschaften

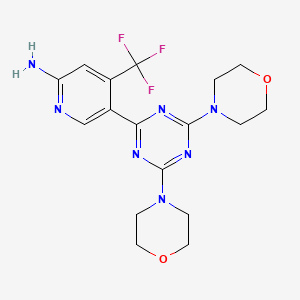

IUPAC Name |

5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N7O2/c18-17(19,20)12-9-13(21)22-10-11(12)14-23-15(26-1-5-28-6-2-26)25-16(24-14)27-3-7-29-8-4-27/h9-10H,1-8H2,(H2,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGGYDAFIHSYFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225037-39-7 | |

| Record name | Bimiralisib [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1225037397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bimiralisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14846 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BIMIRALISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z3QHB00LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.